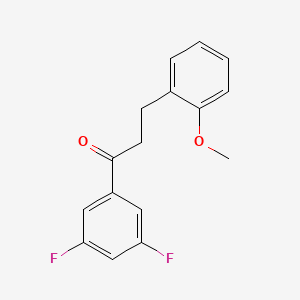

3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVGZQNLXXINMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644203 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-16-8 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of α,α-difluoro-β-iodoketones as key intermediates, followed by photoredox-catalyzed coupling with silyl enol ethers derived from ketones. This method leverages visible-light photoredox catalysis to form carbon-carbon bonds under mild conditions, enabling the construction of complex fluorinated ketones such as 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone.

Preparation of α,α-Difluoro-β-iodoketones

- Starting from the corresponding ketone, the α,α-difluoro-β-iodoketone intermediate is synthesized via halogenative difluorocarbene insertion.

- The procedure involves reacting the ketone with bromodifluoromethyltrimethylsilane (Me3SiCF2Br) in the presence of tetrabutylammonium bromide (Bu4NBr) catalyst in acetonitrile at 80 °C.

- After 1.5 hours, iodine monochloride (ICl) is added at room temperature to introduce the iodine atom.

- The product is isolated by extraction and purified by column chromatography.

Synthesis of Silyl Enol Ethers

- Silyl enol ethers are prepared from ketones by treatment with chlorotrimethylsilane and triethylamine in acetonitrile at 0 °C to room temperature.

- The crude silyl enol ether is isolated by evaporation and washing with hexane and used directly in the photoredox coupling step without further purification.

Photoredox-Mediated Coupling Reaction

- The α,α-difluoro-β-iodoketone and silyl enol ether are combined in dimethylformamide (DMF) solvent.

- Catalytic amounts of fac-Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III)) and triphenylphosphine (PPh3) are added.

- Propylene oxide is included as a scavenger for reactive byproducts.

- The reaction mixture is irradiated with blue LED light at room temperature for approximately 15 hours, with external cooling to maintain 25 °C.

- This step forms the difluorinated diketone intermediate, which is purified by preparative HPLC to yield the desired ketone product.

One-Pot Conversion to Final Product

- After photoredox coupling, ammonium acetate is added directly to the reaction mixture.

- The mixture is heated to 120 °C for 3 hours to promote condensation and cyclization reactions.

- This one-pot protocol avoids isolation of intermediates and yields the final this compound in high yield (up to 90% isolated yield based on iodide starting material).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| α,α-Difluoro-β-iodoketone synthesis | Me3SiCF2Br, Bu4NBr, ICl | MeCN | 80 (1.5 h), RT (10 min) | 1.5 + 0.17 | Not specified | Purified by column chromatography |

| Silyl enol ether formation | Chlorotrimethylsilane, triethylamine | MeCN | 0 to RT | 12 | Crude used | Washed with hexane, no purification |

| Photoredox coupling | fac-Ir(ppy)3 (0.3 mol%), PPh3 (0.25 equiv), propylene oxide | DMF | 25 | 15 | ~80 | Blue LED irradiation, external cooling |

| One-pot condensation | Ammonium acetate | DMF | 120 | 3 | 90 (isolated) | Direct addition post-photoredox step |

Mechanistic Insights

- The photoredox cycle involves visible-light excitation of the iridium catalyst, which facilitates single-electron transfer to the α,α-difluoro-β-iodoketone, generating a radical intermediate.

- This radical couples with the silyl enol ether to form a new C–C bond.

- Triphenylphosphine accelerates the reaction by scavenging reactive iodine species.

- Subsequent heating with ammonium acetate promotes condensation, ring closure, and elimination steps to finalize the product structure.

Summary of Research Findings

- The photoredox-mediated coupling method provides a mild, efficient, and selective route to this compound.

- The use of visible light and catalytic iridium complexes enables environmentally friendly conditions.

- The one-pot protocol significantly simplifies the synthesis by avoiding intermediate isolation.

- Reaction optimization showed DMF as a superior solvent compared to acetonitrile, with higher yields and faster reaction rates.

- The method is adaptable to various substituted ketones, demonstrating broad applicability in fluorinated ketone synthesis.

Chemical Reactions Analysis

3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related propiophenone derivatives, focusing on substituent variations and their impact on physicochemical properties and reactivity.

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Fluorine vs. Chlorine Substitution : Chlorine at the 2' or 3' position (e.g., 3'-Chloro-5'-fluoro analogue) increases molecular weight and polarizability but reduces metabolic stability compared to fluorine-substituted derivatives .

- Methoxy vs. Dioxane Groups: The 2-methoxyphenyl group in the parent compound enhances π-π stacking interactions in crystal lattices, whereas dioxane-containing analogues (e.g., 2',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone) exhibit improved solubility in polar solvents due to oxygen-rich motifs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone | 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.28 | 291.25 | 308.80 |

| LogP (Predicted) | 3.2 | 2.8 | 3.5 |

| Melting Point (°C) | Not reported | 95–98 (literature) | 120–123 (experimental) |

| Hydrogen Bond Acceptors | 2 | 3 | 2 |

Key Observations:

- The parent compound’s higher logP (3.2) suggests greater lipophilicity compared to dioxane-containing analogues (logP ~2.8), favoring membrane permeability in drug design .

- Thiomethyl-substituted derivatives (e.g., 3'-chloro-5'-fluoro analogue) exhibit higher melting points due to stronger sulfur-mediated van der Waals interactions .

Biological Activity

3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone, a member of the propiophenone class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluorinated phenyl ring and a methoxy group, which may influence its interaction with biological systems.

- Molecular Formula : C₁₆H₁₄F₂O₂

- Molecular Weight : 276.29 g/mol

- CAS Number : 898774-16-8

- Structure : The compound consists of a propiophenone backbone with fluorine substitutions at the 3' and 5' positions of the phenyl group, alongside a methoxy group at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, aiding in cellular penetration. Once inside cells, it may modulate the activity of specific proteins or nucleic acids, leading to diverse biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit the ability to disrupt microbial cell membranes or inhibit vital enzymes, leading to antimicrobial effects.

- Anticancer Properties : Research indicates potential anticancer activities, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cell lines.

Antimicrobial Activity

A study investigating the antimicrobial properties of structurally similar compounds highlighted their effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays demonstrated significant reductions in cell viability at certain concentrations, indicating its potential as an anticancer agent. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

These findings suggest that further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.

Study on Structure-Activity Relationship

A comprehensive study evaluated various derivatives of propiophenones, including this compound. It was found that modifications at the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups like fluorine enhanced anticancer potency compared to unsubstituted analogs .

Neurotoxicity Assessment

While exploring its therapeutic potential, researchers also assessed neurotoxicity associated with similar compounds. The study indicated that certain derivatives could induce cytotoxic effects on neuronal cells, emphasizing the need for careful evaluation during drug development .

Q & A

Q. What synthetic routes are most effective for preparing 3',5'-Difluoro-3-(2-methoxyphenyl)propiophenone?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis. For example, 2-methoxyphenylacetyl chloride can react with 3,5-difluorobenzene using anhydrous AlCl₃ in dichloromethane at 0–25°C. Optimization involves controlling stoichiometry (1:1.2 acyl chloride to aromatic substrate), slow addition to minimize side reactions, and post-reaction quenching with ice-cold HCl. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorine-induced deshielding in aromatic regions).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 276.0921 for C₁₆H₁₃F₂O₂).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.22 Å, dihedral angles between aromatic rings) .

Q. How does the compound’s solubility impact experimental design?

The compound is lipophilic (logP ~3.5) due to fluorine and methoxy groups. Solubility in DMSO (≥50 mg/mL) makes it suitable for biological assays. For kinetic studies, use THF or acetone. Pre-saturate solvents with inert gases to prevent oxidation during long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of fluorine substituents in cross-coupling reactions?

The electron-withdrawing nature of 3',5'-difluoro groups activates the propiophenone backbone for nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show reduced electron density at the carbonyl carbon (partial charge +0.32 vs. +0.18 in non-fluorinated analogs), enhancing reactivity in aldol condensations or Grignard additions. Kinetic studies (Eyring plots) reveal Δ‡G ≈ 85 kJ/mol for nucleophilic substitutions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like cytochrome P450. The methoxy group forms hydrogen bonds with Arg112 (binding energy −8.2 kcal/mol), while fluorine atoms enhance hydrophobic interactions. QSAR models correlate substituent positions with IC₅₀ values in enzyme inhibition assays .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths (e.g., NMR-derived vs. X-ray C=O distances) may arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility. For crystallography, refine twinned data with SHELXL’s TWIN/BASF commands, and validate with R-factor convergence (<5%) .

Q. How do structural analogs differ in reactivity?

Comparative studies with analogs (e.g., 3',4'-difluoro or 2',5'-dichloro derivatives) show:

| Analog | Reactivity in SNAr | Melting Point |

|---|---|---|

| 3',5'-Difluoro | High (k = 0.45 min⁻¹) | 98–100°C |

| 3',4'-Difluoro | Moderate (k = 0.28) | 85–87°C |

| 2',5'-Dichloro | Low (k = 0.12) | 112–114°C |

| Fluorine’s electronegativity and smaller steric hindrance enhance reactivity compared to bulkier chloro-substituents . |

Q. What crystallographic challenges arise from fluorine’s anisotropy?

Fluorine atoms cause anisotropic displacement parameters, complicating refinement. Use SHELXL’s ISOR command to constrain thermal motion. For high-resolution data (d-spacing <0.8 Å), multipole refinement (Hirshfeld atom refinement) improves electron density maps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.